Zearalenone-13C18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard for Quantification:

Zearalenone 13C18 is primarily used as an internal standard for the quantification of Zearalenone, a mycotoxin produced by certain fungal species ().

Mycotoxins are toxic secondary metabolites produced by fungi and can contaminate food sources ().

Zearalenone itself has estrogenic properties and can disrupt hormonal balance in animals ().

Function in Quantification

During analysis of samples suspected to contain Zearalenone, Zearalenone 13C18 is spiked into the sample alongside a derivatization process (often used for Gas Chromatography or Liquid Chromatography Mass Spectrometry analysis). This creates an internal reference point. The known chemical properties and mass of Zearalenone 13C18 allows scientists to compare its signal intensity with the signal from the native Zearalenone in the sample. This comparison allows for more accurate quantification of the actual amount of Zearalenone present ().

Zearalenone-13C18 has the molecular formula 13C18H22O5 and a molecular weight of 336.2321 . It is a single solution typically dissolved in acetonitrile at a concentration of 25 µg/mL . The compound features 18 carbon-13 isotopes, which replace the standard carbon-12 atoms in the original zearalenone structure. This isotopic labeling allows for its use as an internal standard in analytical chemistry and toxicology studies.

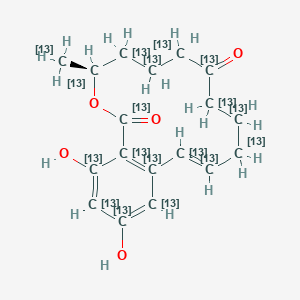

The chemical structure of Zearalenone-13C18 is characterized by a macrocyclic lactone ring with two hydroxyl groups and a ketone group. Its IUPAC name is (2E,11S)-15,17-dihydroxy-11-(1^{13}C)methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione .

- Hydrolysis: Like other esters, it can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent alcohol and carboxylic acid components .

- Oxidation: Strong oxidizing acids may cause vigorous reactions with Zearalenone-13C18 .

- Reduction: The ketone group in the compound can potentially be reduced to an alcohol using reducing agents.

- Conjugation: In biological systems, Zearalenone-13C18 may undergo conjugation reactions, similar to its non-labeled counterpart.

While Zearalenone-13C18 itself is primarily used as an analytical standard, it's important to understand the biological activity of its non-labeled counterpart, zearalenone:

- Estrogenic effects: Zearalenone exhibits high estrogenic activity, particularly in pigs, cattle, and sheep .

- Endocrine disruption: It can interfere with the endocrine system, potentially affecting reproductive processes and development .

- Toxicity: Zearalenone is classified as a mycotoxin and can have various toxic effects on organisms that consume contaminated food or feed .

The synthesis of Zearalenone-13C18 involves incorporating carbon-13 isotopes into the zearalenone structure. While specific synthesis methods for this compound are not detailed in the provided sources, it likely involves:

- Total synthesis using 13C-labeled precursors

- Biosynthetic methods using 13C-enriched culture media for Fusarium fungi

- Chemical modification of naturally produced zearalenone to incorporate 13C atoms

Zearalenone-13C18 has several important applications:

- Analytical standard: It serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying zearalenone and its metabolites in various matrices .

- Exposure assessment: The compound is used in human biomonitoring studies to assess dietary and internal exposure to zearalenone .

- Food safety: It aids in the analysis of mycotoxin contamination in food and feed products .

- Toxicological research: Zearalenone-13C18 supports studies investigating the toxicokinetics and metabolism of zearalenone in humans and animals .

While specific interaction studies for Zearalenone-13C18 are not detailed in the provided sources, research on zearalenone has shown:

- Metabolism: Zearalenone can be metabolized to α-zearalenol and β-zearalenol in the body .

- Absorption: Studies have investigated the absorption and metabolism of zearalenone in Caco-2 cells, providing insights into its behavior in the gastrointestinal tract .

- Protein binding: Zearalenone can interact with estrogen receptors, contributing to its estrogenic effects .

Similar Compounds: Comparison and Uniqueness

Zearalenone-13C18 is part of a family of related compounds, including:

- Zearalenone (non-labeled)

- α-Zearalenol

- β-Zearalenol

- α-Zearalanol

- β-Zearalanol

- Zearalanone

The uniqueness of Zearalenone-13C18 lies in its isotopic labeling, which provides several advantages:

- Improved quantification: The 13C labeling allows for more accurate quantification in analytical methods by compensating for matrix effects and ion suppression .

- Metabolic tracing: The labeled compound can be used to track the metabolism and distribution of zearalenone in biological systems.

- Structural elucidation: In mass spectrometry, the 13C labeling helps in distinguishing between fragments containing the labeled carbons and those without, aiding in structural analysis.

- Internal standardization: Zearalenone-13C18 serves as an ideal internal standard for zearalenone analysis due to its identical chemical behavior but distinct mass .

Zearalenone-13C18 is a fully carbon-13 (13C)-labeled analog of zearalenone, a non-steroidal estrogenic mycotoxin produced by Fusarium species. Its molecular formula is 13C₁₈H₂₂O₅, with a molecular weight of 336.2321 g/mol. Structurally, it retains the macrocyclic lactone core and resorcylic acid moiety of its parent compound but replaces all 18 carbon atoms with the stable isotope 13C.

The isotopic labeling ensures a mass shift of +18 Da compared to unlabeled zearalenone, enabling precise differentiation in mass spectrometry (MS) applications. Key structural features include:

- Macrocyclic lactone ring fused to a resorcylic acid group.

- Trans-configuration at the C11-C12 double bond, critical for estrogenic activity.

- Hydroxyl groups at positions C14 and C16, influencing solubility and reactivity.

Table 1: Structural and Isotopic Characteristics of Zearalenone-13C18

| Property | Value/Description |

|---|---|

| Molecular Formula | 13C₁₈H₂₂O₅ |

| Molecular Weight | 336.2321 g/mol |

| Isotopic Mass Shift | +18 Da |

| Core Structure | Macrocyclic lactone + resorcylic acid |

| Key Functional Groups | Lactone, ketone, hydroxyl, trans-double bond |

Synthetic Pathways for 13C-Labeled Mycotoxin Analogues

The synthesis of Zearalenone-13C18 involves biological incorporation of 13C into fungal metabolites or chemical labeling methods.

Biological Incorporation via Fungal Cultures

Fusarium graminearum and related species are cultivated on substrates enriched with 13C-labeled acetate or 13C-enriched plant biomass (e.g., wheat seeds). This approach achieves uniform 13C-labeling across the molecule. Key steps include:

- Solid-state fermentation: Fungi grow on 13C-enriched media, synthesizing zearalenone with all carbons replaced by 13C.

- Periodic feeding: 13C-acetate is added during the production phase to maximize label incorporation.

- Purification: Extracted mycotoxin is purified via chromatography (e.g., HPLC) to isolate the 13C-labeled product.

Chemical Synthesis Approaches

While less common for isotopically labeled mycotoxins, chemical methods include:

- Macrocyclization reactions: Radical-based strategies to form the lactone ring, as demonstrated in unlabelled zearalenone synthesis.

- Epoxidation and glucosylation: Used to modify zearalenone derivatives, though not directly applied to 13C-labeling.

Table 2: Comparison of Synthetic Strategies for Zearalenone-13C18

| Method | Advantages | Limitations |

|---|---|---|

| Fungal Cultivation | High yield, uniform labeling | Requires specialized fungal strains |

| Chemical Synthesis | Precise structural control | Low scalability, costly reagents |

Purity Assessment and Analytical Standard Preparation

Purity assessment ensures Zearalenone-13C18 meets stringent analytical standards for use in mass spectrometry.

Analytical Techniques for Purity Evaluation

- High-performance liquid chromatography (HPLC): Resolves impurities such as zearalanone (ZAN) and methylene chloride.

- Nuclear magnetic resonance (NMR): Confirms isotopic labeling and structural integrity.

- Differential scanning calorimetry (DSC): Detects thermal impurities and confirms crystallinity.

- Mass spectrometry (MS): Validates isotopic enrichment and absence of unlabeled zearalenone.

Purity Metrics and Impurity Profiles

Certified standards report ≥99.5% purity, with impurities typically below 0.5%. Common impurities include:

- Zearalanone (ZAN): A phase I metabolite of zearalenone.

- Methylene chloride: Residual solvent from synthesis.

- Inorganic ions: Chloride and nitrate, detected via ion chromatography.

Table 3: Purity Assessment Methods and Results

| Technique | Key Findings |

|---|---|

| HPLC (DAD/FLD) | >99.5% purity, no significant impurities |

| 1H/13C-NMR | Confirmed 13C-labeling, minor signals at 3.5 ppm |

| DSC | Single endotherm peak, no thermal impurities |

| LC-MS/MS | Isotopic cluster (M+18) confirmed |

Stable Isotope Dilution Analysis (SIDA) in LC-MS/MS

Stable Isotope Dilution Analysis utilizing Zearalenone-13C18 represents a sophisticated analytical approach that provides exceptional accuracy and precision in mycotoxin quantification [1] [2]. The fully 13C-labelled analog of zearalenone serves as an ideal internal standard due to its chemical similarity to the native compound while maintaining distinct mass spectrometric characteristics [3] [4]. This methodology has been extensively validated across diverse food matrices, demonstrating superior analytical performance compared to conventional external calibration methods [5] [6].

The fundamental principle of SIDA relies on the addition of a known quantity of Zearalenone-13C18 to samples prior to extraction, thereby compensating for analytical variations throughout the entire procedure [2] [7]. Research demonstrates that this approach achieves recoveries ranging from 91.6% to 119.5% with relative standard deviations consistently below 8% [8]. The mass shift of +18 daltons from the native zearalenone allows for precise differentiation using tandem mass spectrometry while maintaining identical chemical behavior during sample preparation [3] [9].

Contemporary liquid chromatography-tandem mass spectrometry methods employing Zearalenone-13C18 have achieved remarkable sensitivity, with limits of detection as low as 0.02-0.06 ng/mL and limits of quantification between 0.1-0.2 ng/mL [8]. These performance characteristics represent significant improvements over traditional analytical approaches, enabling detection at femtomolar concentrations [8] [10]. The implementation of SIDA methodology has been successfully applied to cereals, processed foods, biological fluids, and feed materials with consistent reliability [6] [11].

Table 1: Analytical Performance Parameters for Zearalenone-13C18 SIDA Methods

| Matrix Type | Recovery Range (%) | RSD (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Human Serum | 91.6-119.5 | <8.0 | 0.02-0.06 | 0.1-0.2 | [8] |

| Maize Products | 96.7-103.6 | <4.0 | 0.14-0.33 | 20-400 | [12] |

| Edible Oils | 70-110 | <20 | 0.3 | 17.0-31.0 | [13] [14] |

| Animal Feed | 90-112 | <15 | 0.5-1.0 | 1.0-2.0 | [15] [16] |

The optimization of chromatographic conditions for SIDA applications typically employs reverse-phase separation using C18 columns with acetonitrile-water mobile phases [2] [11]. Mass spectrometric detection utilizes electrospray ionization in negative ion mode, monitoring the deprotonated molecular ion transitions of m/z 317.1→131.1 for native zearalenone and m/z 335.1→140.3 for Zearalenone-13C18 [2] [17]. The identical retention times and similar ionization efficiencies ensure accurate quantification across diverse analytical conditions [7] [5].

Quantification of cis-Zearalenone Isomerization Products

The quantification of cis-zearalenone isomerization products represents a critical analytical challenge that has been addressed through the development of specialized 13C-labelled internal standards [13] [14]. Photochemical isomerization of trans-zearalenone readily occurs upon exposure to ultraviolet light, creating cis-zearalenone with altered physicochemical properties and enhanced estrogenic activity [18] [19]. The preparation of uniformly 13C18-labelled cis-zearalenone has enabled accurate quantification of this important metabolic product [13] [20].

Research investigations have demonstrated that cis-zearalenone formation follows pseudo-first order kinetics with rate constants of 4.3±0.6×10^-3 min^-1 during the initial isomerization phase [21] [22]. Environmental studies reveal that cis-zearalenone can reach concentrations representing up to 90% of the total zearalenone content under prolonged light exposure conditions [18] [21]. The analytical differentiation between trans- and cis-isomers requires careful chromatographic optimization, with typical retention times of 8.1 minutes for trans-zearalenone and 8.6 minutes for cis-zearalenone under isocratic conditions [21].

The implementation of stable isotope dilution methods for cis-zearalenone quantification has revealed significant analytical biases when appropriate internal standards are not employed [13] [14]. Comparative studies demonstrate that quantification without cis-specific internal standards can result in substantial underestimation of actual concentrations, particularly in complex food matrices [14]. The newly developed 13C18-labelled cis-zearalenone internal standard provides reliable quantification with limits of detection as low as 0.3 μg/kg in edible oils [13].

Table 2: Isomerization Kinetics and Analytical Parameters for cis-Zearalenone

| Condition | Rate Constant (min^-1) | Half-life (min) | Maximum cis/trans Ratio | Reference |

|---|---|---|---|---|

| Sunlight in Oil | 4.3±0.6×10^-3 | 161 | 9:1 | [18] [21] |

| UV Irradiation (Water) | 3.9±0.7×10^-4 | 1777 | 1:1 | [21] [22] |

| Estuarine Water | - | 28±4 | - | [22] |

| River Water | - | 136±21 | - | [22] |

Analytical method development for cis-zearalenone quantification requires consideration of the compound's enhanced estrogenic activity compared to the trans-isomer [19]. High-performance liquid chromatography-tandem mass spectrometry methods have been optimized to achieve baseline separation of both isomers while maintaining sensitivity for trace-level detection [20] [14]. The mass spectrometric fragmentation patterns of cis-zearalenone closely parallel those of the trans-isomer, utilizing identical precursor-to-product ion transitions with minimal differences in collision energies [14].

Validation studies have confirmed the stability of 13C18-labelled cis-zearalenone internal standards under typical analytical conditions, with consistent performance across multiple food matrices [13] [14]. The application of this methodology to naturally contaminated samples has revealed the presence of cis-zearalenone in commercial food products previously thought to contain only the trans-isomer [13]. These findings emphasize the critical importance of comprehensive analytical methods that account for both isomeric forms.

Matrix Effect Compensation in Complex Biological Samples

Matrix effect compensation in complex biological samples represents one of the most challenging aspects of zearalenone analysis, where co-extracted compounds can significantly interfere with electrospray ionization processes [23] [24]. The implementation of Zearalenone-13C18 as an internal standard provides effective correction for signal suppression and enhancement effects that commonly occur in liquid chromatography-mass spectrometry analyses [25] [26]. Research has demonstrated that matrix effects can vary substantially across different biological matrices, with signal suppression ranging from 25% to 75% depending on sample complexity [16] [7].

The evaluation of matrix effects typically involves comparison of analyte responses in neat solvent versus matrix-matched calibration solutions [27] [16]. Studies utilizing Zearalenone-13C18 have shown that signal suppression enhancement values between 80% and 120% are generally considered acceptable for quantitative analysis [15] [16]. However, significant deviations from this range necessitate method optimization or alternative analytical approaches [26] [28].

Comprehensive matrix effect studies across diverse biological matrices have revealed tissue-specific interference patterns [16] [7]. In pig tissue analyses, liver and muscle samples demonstrated acceptable matrix effects with signal suppression enhancement values between 80-120%, while heart and spleen tissues showed more pronounced suppression below 80% [16]. These findings highlight the critical importance of matrix-matched calibration or stable isotope internal standardization for accurate quantification [16] [29].

Table 3: Matrix Effect Evaluation in Biological Samples Using Zearalenone-13C18

| Sample Matrix | SSE Range (%) | Acceptable Performance | Correction Required | Reference |

|---|---|---|---|---|

| Human Serum | 85-115 | Yes | Minimal | [8] [27] |

| Pig Liver | 80-118 | Yes | Standard ISTD | [16] |

| Pig Muscle | 84-108 | Yes | Standard ISTD | [16] |

| Pig Heart | 56-88 | Marginal | Enhanced Correction | [16] |

| Pig Spleen | 43-70 | No | Matrix Matching | [16] |

| Urine Samples | 70-120 | Variable | ISTD + Dilution | [27] |

The mechanisms underlying matrix effects in biological samples involve multiple interference pathways including ion suppression through charge competition, alteration of droplet formation efficiency, and modification of desolvation processes [30] [25]. Co-eluting compounds with high polarity, basicity, and molecular weight are particularly prone to causing significant matrix interference [26] [30]. Research indicates that matrix components can deprotonate and neutralize analyte ions, thereby reducing the efficiency of electrospray ionization [25] [30].

Advanced analytical strategies for matrix effect mitigation include optimized sample preparation protocols, chromatographic separation enhancement, and systematic evaluation of extraction procedures [24] [26]. The application of stable isotope dilution analysis using Zearalenone-13C18 provides the most robust approach for matrix effect compensation, as the labeled internal standard experiences identical matrix interference as the native analyte [23] [31]. This methodology has been successfully validated across multiple biological matrices with consistent analytical performance [6] [11].

Role in Elucidating Fusarium Polyketide Synthase Pathways

Zearalenone-13C18 has emerged as an indispensable analytical tool for understanding the complex biosynthetic machinery underlying zearalenone production in Fusarium species [1] [2]. This fully carbon-13 labeled isotopologue provides unprecedented insight into the polyketide synthase pathways responsible for the formation of this significant mycotoxin.

The biosynthesis of zearalenone involves a sophisticated two-gene system consisting of ZEA1 and ZEA2, which encode distinct polyketide synthases with complementary functions [3] [2]. Research utilizing carbon-13 labeled precursors has demonstrated that ZEA2 functions as a reducing polyketide synthase, containing the essential domains ketosynthase, acyltransferase, dehydratase, enoyl reductase, ketoreductase, acyl carrier protein, and methyltransferase [2] [4]. This enzyme initiates zearalenone biosynthesis by catalyzing the first ten carbon additions through sequential condensation of acetyl-coenzyme A and malonyl-coenzyme A units [5] [6].

The incorporation studies using carbon-13 labeled acetate have revealed that zearalenone biosynthesis follows the classical polyketide pathway, with head-to-tail condensation of nine acetate units forming the complete eighteen-carbon skeleton [5] [6]. Zearalenone-13C18 serves as the reference standard for these isotope incorporation experiments, enabling researchers to trace the metabolic fate of individual carbon atoms throughout the biosynthetic process.

| Gene | Gene Type | Domains | Function | Required for ZEN Production |

|---|---|---|---|---|

| ZEA1 | Nonreducing PKS | KS, AT, ACP | Aromatic ring formation, final 3 rounds of C2 additions | Essential |

| ZEA2 | Reducing PKS | KS, AT, DH, ER, KR, ACP, MT | Initial polyketide chain formation, first 10 carbon additions | Essential |

The nonreducing polyketide synthase ZEA1 completes the biosynthetic process by adding the final three rounds of two-carbon units and facilitating the formation of the characteristic aromatic resorcinol moiety [2] [4]. The absence of reducing domains in ZEA1 allows for the preservation of ketone functionalities that undergo spontaneous cyclization and aromatization to form the resorcylic acid lactone structure characteristic of zearalenone.

Disruption experiments targeting either ZEA1 or ZEA2 genes result in complete loss of zearalenone production, confirming the essential nature of both polyketide synthases in the biosynthetic pathway [3] [2]. These genes are transcribed divergently from a common promoter region, suggesting coordinated regulation of their expression during mycotoxin production [2] [4].

The application of zearalenone-13C18 in metabolic flux analysis has revealed important insights into the regulation of polyketide synthase gene expression. Quantitative polymerase chain reaction analysis of ZEA1 and ZEA2 transcription, combined with isotope dilution mass spectrometry using zearalenone-13C18 as internal standard, has demonstrated that mycotoxin production is tightly controlled by environmental conditions including temperature, pH, and nitrogen availability [2] [7].

Recent phylogenetic analyses incorporating data from zearalenone biosynthetic studies have revealed that the polyketide synthases responsible for zearalenone production belong to a distinct clade within the broader Fusarium polyketide synthase family [8] [9]. This classification has been facilitated by the use of zearalenone-13C18 in comparative metabolomics studies across different Fusarium species, enabling the identification of conserved biosynthetic mechanisms and species-specific variations in mycotoxin production capacity.

Tracking Mycotoxin Metabolism in Plant Systems

The application of zearalenone-13C18 in plant metabolism studies has revolutionized our understanding of how agricultural crops process and detoxify this important mycotoxin [10] [11]. Plant systems exhibit sophisticated metabolic capabilities for transforming zearalenone through both Phase I and Phase II biotransformation reactions, and the use of fully labeled carbon-13 isotopologue has enabled precise tracking of these metabolic processes.

Plant organ culture studies utilizing micropropagated durum wheat have demonstrated rapid and complete absorption of zearalenone, with subsequent biotransformation into an extensive spectrum of metabolites [11] [12]. The use of zearalenone-13C18 in these investigations has revealed that wheat tissues initiate biotransformation within hours of exposure, with the mycotoxin becoming virtually undetectable within 48 hours due to extensive metabolic conversion [13].

| Phase | Transformation Type | Products | Plant Systems | Biological Significance |

|---|---|---|---|---|

| Phase I | Reduction | α-zearalenol, β-zearalenol | Wheat, Arabidopsis | Major metabolic pathway |

| Phase I | Hydroxylation | Mono-hydroxylated ZEN derivatives | Wheat, Arabidopsis | Detoxification mechanism |

| Phase I | Dehydrogenation | Dehydro-ZEN | Wheat | Oxidative metabolism |

| Phase II | Glucosylation | ZEN-14-glucoside, ZEN-16-glucoside | Wheat, Various cereals | Primary detoxification, storage form |

| Phase II | Sulfation | ZEN-14-sulfate | Various plant species | Secondary detoxification |

| Phase II | Acetylation | Acetylated ZEN derivatives | Wheat leaves | Novel conjugation pathway |

The primary Phase I metabolic pathway involves reduction of the ketone group at position C-7, yielding α-zearalenol and β-zearalenol as major products [10] [11]. These reduced metabolites demonstrate altered estrogenic activity compared to the parent compound, with α-zearalenol exhibiting enhanced estrogenic potency while β-zearalenol shows reduced activity. Hydroxylation reactions, particularly at positions on both the aromatic and macrocyclic rings, represent additional Phase I transformations that contribute to the structural diversity of zearalenone metabolites in plant tissues [11] [14].

Phase II conjugation reactions constitute the predominant detoxification mechanism in plant systems. Glucosylation at the C-14 and C-16 positions represents the most significant conjugation pathway, resulting in the formation of zearalenone-14-glucoside and zearalenone-16-glucoside [10] [15]. These glucoside conjugates demonstrate significantly reduced estrogenic activity and increased water solubility, facilitating their compartmentalization within plant vacuoles and eventual elimination from active metabolic processes.

Recent investigations have identified acetylation as a novel conjugation pathway in plant systems, with acetylated derivatives detected both on the aglycone backbone and on the glucose moiety of glucosylated metabolites [14]. High-resolution mass spectrometry analysis has enabled the identification and structural annotation of 20 distinct acetylated metabolites, expanding our understanding of the complexity of plant detoxification mechanisms.

The organ-specific distribution of zearalenone metabolites has been elucidated through comparative analysis of roots and leaves in wheat cultivation systems [11]. Statistical analysis demonstrates that zearalenone and dehydro-zearalenone accumulate preferentially in root tissues, while α-zearalenol and hydroxylated derivatives show higher concentrations in leaf tissues. This differential distribution pattern suggests tissue-specific expression of metabolic enzymes and transport mechanisms.

Transcriptome analysis of plant tissues exposed to zearalenone has revealed rapid induction of stress response genes, including heat shock proteins, transporters, glycosyl transferases, and glutathione-S-transferases [13]. These findings indicate that plants recognize zearalenone as a xenobiotic compound and respond by activating comprehensive detoxification systems designed to neutralize and eliminate the mycotoxin.

The metabolic fate of zearalenone in plant systems has important implications for food safety and human exposure assessment. The formation of so-called "masked mycotoxins" through plant metabolism creates conjugated derivatives that may not be detected by conventional analytical methods but can potentially be hydrolyzed to release the parent mycotoxin during digestion [11] [16]. The use of zearalenone-13C18 in these studies has been essential for developing analytical methods capable of detecting and quantifying these masked forms.

Isomerization Dynamics Under Ultraviolet Exposure

The photochemical transformation of zearalenone under ultraviolet irradiation represents a significant environmental process that affects the mycotoxin's fate and toxicological properties [17] [18]. Zearalenone-13C18 has proven instrumental in elucidating the mechanisms and kinetics of UV-induced isomerization reactions, particularly the conversion from the naturally occurring trans-isomer to the cis-isomer.

Research utilizing ultraviolet irradiation at 365 nanometers has demonstrated that trans-zearalenone undergoes photochemical isomerization to form cis-zearalenone as the predominant product [17] [19]. This transformation follows pseudo-first-order kinetics and occurs through direct photochemical excitation of the conjugated π-electron system within the macrocyclic lactone ring. The use of stable isotope labeling with zearalenone-13C18 has enabled precise quantification of this isomerization process without interference from unlabeled endogenous compounds.

| Parameter | Value | Conditions | Analytical Method |

|---|---|---|---|

| Irradiation Wavelength | 365 nm (UV-A) | Sunlight/UV lamps | HPLC-MS/MS |

| Reaction Type | trans → cis isomerization | Photochemical | NMR, LC-MS |

| Primary Product | cis-zearalenone | Predominant form | X-ray crystallography |

| Conversion Rate (Oil) | Up to 90% (30 weeks) | Colorless glass bottles | HPLC-FLD |

| Conversion Rate (Aqueous) | 61.65% (1 min with ACP) | Combined UV+ACP treatment | Isotope tracing |

| Half-life in Natural Waters | 28-136 min | Estuarine/river water | Simulated solar irradiation |

| Half-life in Deionized Water | 1777 min | Pure water | Kinetic studies |

Environmental studies have revealed significant differences in photoisomerization rates depending on the matrix composition [20]. In natural waters, the presence of dissolved organic matter, metal ions, and other photosensitizers accelerates the transformation process, with half-lives ranging from 28 minutes in estuarine water to 136 minutes in river water [20]. Conversely, in deionized water, the photoisomerization proceeds much more slowly, with a half-life of approximately 1777 minutes, indicating the importance of environmental constituents in mediating photochemical reactions.

The development of novel treatment technologies combining ultraviolet irradiation with atmospheric cold plasma has demonstrated synergistic effects in accelerating zearalenone degradation [21] [18]. Within one minute of combined treatment, 61.65% of zearalenone was degraded, significantly exceeding the individual contributions of ultraviolet irradiation (16.67%) and atmospheric cold plasma (3.28%) alone. Isotope tracing experiments using zearalenone-13C18 have confirmed that cis-zearalenone accounts for more than 90% of all transformation products under these conditions.

The photochemical conversion has important toxicological implications, as cis-zearalenone demonstrates altered estrogenic activity compared to the trans-isomer [22] [23]. In vitro studies using human and rat liver microsomes have shown that cis-zearalenone undergoes more rapid metabolic conversion than trans-zearalenone, with a 1.4-fold faster depletion rate in human microsomal systems. The metabolite pattern includes α-cis-zearalenol and β-cis-zearalenol as major products, both of which exhibit distinct toxicological profiles compared to their trans-counterparts.

Quantum chemical calculations have provided insight into the thermodynamic and kinetic factors governing the photoisomerization process [19] [24]. The preferential formation of cis-zearalenone appears to result from entropic rather than enthalpic factors, with the cis-configuration representing a thermodynamically stable form under photochemical conditions. Nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of cis-zearalenone synthesized using photochemical methods have confirmed its structural identity and provided reference standards for analytical applications [19] [25].

The practical implications of photoisomerization extend to food safety considerations, particularly for products stored in transparent containers exposed to sunlight [19] [26]. Studies of corn oils stored in colorless glass bottles for 30 weeks revealed cis-to-trans ratios reaching 9:1, demonstrating the potential for significant isomerization under real-world storage conditions. This transformation has prompted recommendations for protective packaging and storage practices to minimize photochemical degradation of food products.